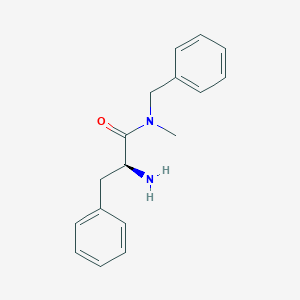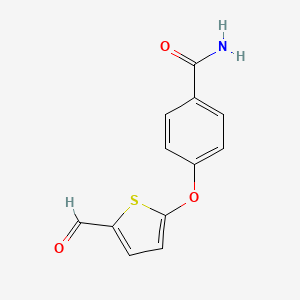
5,6-dimethoxypyrazine-2-carbaldehyde
Overview
Description
5,6-dimethoxypyrazine-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrazine ring substituted with methoxy groups at the 2 and 3 positions and a formyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 2,3-dimethoxypyrazine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2,3-dimethoxypyrazine reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5 position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5,6-dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2,3-Dimethoxy-5-carboxypyrazine.
Reduction: 2,3-Dimethoxy-5-hydroxymethylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-dimethoxypyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 5,6-dimethoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
2,3-Dimethoxy-5-methylpyrazine: Similar structure but with a methyl group instead of a formyl group.
2,3-Dimethoxy-5-nitropyrazine: Contains a nitro group at the 5 position instead of a formyl group.
2,3-Dimethoxy-5-aminopyrazine: Features an amino group at the 5 position.
Uniqueness: 5,6-dimethoxypyrazine-2-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets and can be further modified to create a variety of derivatives with tailored properties .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6-dimethoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3-4H,1-2H3 |
InChI Key |
NYVCZRDEXLQLNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1OC)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8470370.png)






![5-[4-(2-Methylaminoethoxy)-benzyl]-thiazolidine-2,4-dione](/img/structure/B8470418.png)

